Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Overview
Description
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the CAS RN®: 1380331-36-1 . It has a molecular weight of 270.09 .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves a [1,2,4]triazolo[1,5-a]pyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate are not detailed in the literature, related compounds have been studied .Physical And Chemical Properties Analysis
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a solid at room temperature .Scientific Research Applications
Microwave-Mediated Synthesis
This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Broad Biological Activities
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmaceutical Applications
A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole . Given the importance of the triazole scaffold, its synthesis has attracted much attention .
Agrochemistry Applications
Compounds containing triazole have an important application value in various fields, such as agrochemistry .
Material Chemistry Applications
Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . It has applications in material chemistry .
Antitumor Activity
Polycyclic systems containing [1,2,4]triazolo[1,5-A]pyridine moiety are reported as antitumor .
Treatment of Alzheimer’s Disease and Insomnia
They can be used for the treatment of Alzheimer’s disease and insomnia .
Use in Treating Cancer
Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with the 1,2,4-triazolo[1,5-a]pyridine scaffold have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
properties
IUPAC Name |
ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCXDWXSGFGLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737637 | |
Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate | |
CAS RN |
1380331-36-1 | |
Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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